molecular formula C22H17F3N4O4S B10866511 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10866511
M. Wt: 490.5 g/mol
InChI Key: RZMVEXIHFNFDKJ-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazole ring, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzothiazole ring: Starting from 2-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a condensation reaction.

    Synthesis of the pyrazole ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of the benzothiazole and pyrazole rings: The two rings are coupled using a suitable linker, often involving a condensation reaction.

    Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the intermediate with 3-(trifluoromethoxy)aniline under appropriate conditions.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted trifluoromethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological processes. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(methoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(fluoro)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The uniqueness of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate lies in the presence of the trifluoromethoxy group. This group imparts unique electronic and steric properties to the molecule, enhancing its reactivity and potential biological activity. The trifluoromethoxy group also improves the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further development in various fields.

Properties

Molecular Formula

C22H17F3N4O4S

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-[3-(trifluoromethoxy)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H17F3N4O4S/c1-12(26-13-6-5-7-14(10-13)33-22(23,24)25)19-16(11-18(30)32-2)28-29(20(19)31)21-27-15-8-3-4-9-17(15)34-21/h3-10,28H,11H2,1-2H3

InChI Key

RZMVEXIHFNFDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)OC(F)(F)F)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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